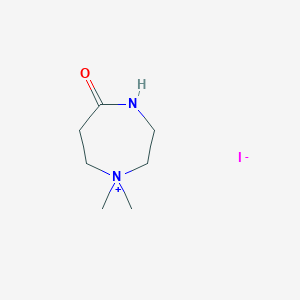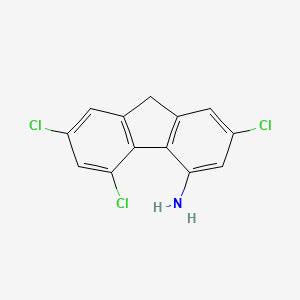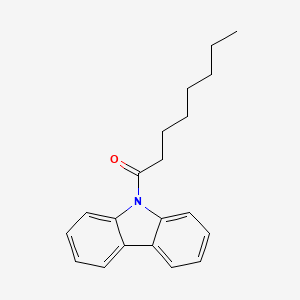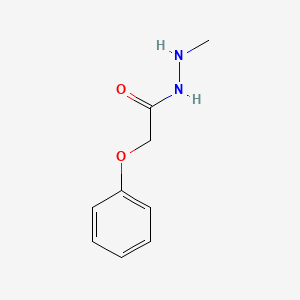
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is a chemical compound with the molecular formula C7H15IN2O It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide typically involves the reaction of 1,1-dimethyl-1,4-diazepan-1-ium-5-one with an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide involves its interaction with specific molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged sites on biomolecules, potentially disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride
- 1,1-Dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride
Comparison
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is unique due to its specific structure and the presence of the iodide ion. Compared to similar compounds like 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride, it may exhibit different chemical reactivity and biological activity. The iodide ion can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from its chloride counterpart .
Eigenschaften
CAS-Nummer |
935-25-1 |
|---|---|
Molekularformel |
C7H15IN2O |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
1,1-dimethyl-1,4-diazepan-1-ium-5-one;iodide |
InChI |
InChI=1S/C7H14N2O.HI/c1-9(2)5-3-7(10)8-4-6-9;/h3-6H2,1-2H3;1H |
InChI-Schlüssel |
JHTPRZXAYNJBBS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC(=O)NCC1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)





![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)




